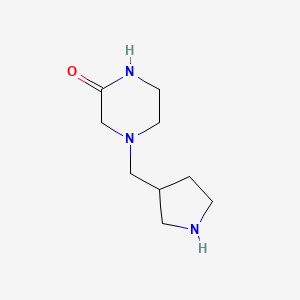
4-(Pyrrolidin-3-ylmethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-3-ylmethyl)piperazin-2-one is a chemical compound that features a piperazinone ring substituted with a pyrrolidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one typically involves the reaction of piperazin-2-one with pyrrolidine derivatives. One common method includes the use of a nucleophilic substitution reaction where the piperazinone ring is functionalized with a pyrrolidinylmethyl group under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-3-ylmethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
4-(Pyrrolidin-3-ylmethyl)piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazinone derivatives and pyrrolidine-containing molecules. Examples include:
- Piperazin-2-one derivatives
- Morpholin-2-ones
- Pyrrolidine-2-one derivatives
Uniqueness
4-(Pyrrolidin-3-ylmethyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-(Pyrrolidin-3-ylmethyl)piperazin-2-one, particularly in its dihydrochloride form, has garnered attention for its significant biological activities, especially in pharmacological contexts. This compound is characterized by a unique structure that incorporates both piperazine and pyrrolidine moieties, which may confer distinct biological properties.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Piperazine Ring : Known for its role in drug design due to its ability to interact with various receptors.
- Pyrrolidine Group : Enhances the compound's potential interactions with neurotransmitter systems.
This structural arrangement allows the compound to participate in various chemical reactions, such as nucleophilic substitutions and acylation, which are crucial for its biological activity .
Pharmacological Potential
Research indicates that this compound exhibits potential as a therapeutic agent in several areas:
- Neurological Disorders : The compound has been studied for its ability to interact with neurotransmitter systems, suggesting a role in treating conditions such as anxiety and depression.
- Receptor Antagonism : It has shown promise as an antagonist at specific receptor sites, which could be beneficial in modulating various physiological responses .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in the development of antimicrobial agents .
The biological activity of this compound is largely attributed to its interaction with various biochemical pathways:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in critical cellular processes, including those related to neurotransmitter metabolism .
- Cell Signaling Modulation : By affecting cell signaling pathways, this compound may influence gene expression and cellular metabolism .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-(pyrrolidin-3-ylmethyl)piperazin-2-one |
InChI |
InChI=1S/C9H17N3O/c13-9-7-12(4-3-11-9)6-8-1-2-10-5-8/h8,10H,1-7H2,(H,11,13) |
InChI Key |
YCCKXFSAJUILFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CN2CCNC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















